molecular formula C12H15BrFNO2 B12843507 2-Amino-5-fluorobenzyl bromide, N-BOC protected

2-Amino-5-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12843507
M. Wt: 304.15 g/mol
InChI Key: CRCSDHCUZNUQSW-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzyl bromide, N-BOC protected (CAS: 1895977-80-6) is a fluorinated aromatic compound featuring a benzyl bromide core substituted with an amino group at position 2 and a fluorine atom at position 5. The amine is protected by a tert-butoxycarbonyl (BOC) group, enhancing stability during synthetic procedures. This compound is critical in pharmaceutical intermediates, particularly in synthesizing selective ligands for serotonin receptors (e.g., 5-HT2C) and other bioactive molecules . Suppliers include specialized chemical manufacturers like Apollo Scientific and Hairui Chem, reflecting its niche applications in organic synthesis .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-5-4-9(14)6-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

CRCSDHCUZNUQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluorobenzyl bromide, N-BOC protected typically involves multiple steps:

    Bromination: The bromine atom is introduced via bromination of the benzyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    BOC Protection: The amino group is protected by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorobenzyl bromide, N-BOC protected undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The BOC group can be removed under acidic conditions, revealing the free amino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.

    Deprotection: The major product is the free amine, 2-Amino-5-fluorobenzyl bromide.

Scientific Research Applications

2-Amino-5-fluorobenzyl bromide, N-BOC protected has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluorobenzyl bromide, N-BOC protected involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering receptor function. The BOC protection ensures that the amino group remains inert during initial reactions, allowing for selective modifications.

Comparison with Similar Compounds

3-Amino-2-fluorobenzyl Bromide, N-BOC Protected

This isomer (CAS: 1936331-45-1) differs in the positions of the amino and fluorine groups. The fluorine at position 2 and amino at position 3 create distinct electronic effects:

  • Applications : Used in asymmetric catalysis and complex heterocycle synthesis, such as indoline derivatives .

2-Amino-4-fluorobenzyl Bromide, N-BOC Protected

With fluorine at position 4 (CAS: 1894028-74-0), this compound exhibits:

  • Electronic Effects : The para-fluorine strongly deactivates the aromatic ring, reducing the electrophilicity of the benzyl bromide. This may slow SNAr (nucleophilic aromatic substitution) reactions compared to the 5-fluoro analogue.
  • Synthetic Utility : Employed in synthesizing fluorinated benzylamines for agrochemical intermediates .

Table 1: Comparison of Positional Isomers

Property 2-Amino-5-fluoro 3-Amino-2-fluoro 2-Amino-4-fluoro
Molecular Weight (g/mol) ~304 (estimated) 304.16 ~304 (estimated)
Fluorine Position 5 2 4
Key Applications Serotonin ligands Indoline synthesis Agrochemicals
Reactivity Trend Moderate Higher Lower
References

Comparison with Heterocyclic Analogues

N,N-bis-Boc-2-Amino-5-bromopyrimidine

This pyrimidine-based analogue (CAS: 209959-33-1) replaces the benzene ring with a pyrimidine, introducing nitrogen atoms:

  • Stability : The electron-deficient pyrimidine ring enhances susceptibility to nucleophilic attacks, contrasting with the benzyl bromide's aromatic stability.
  • Applications : Used in cross-coupling reactions for antiviral drug candidates .

Comparison with Aliphatic Analogues

N-Boc-Bromoethylamine (CAS: 1250986-06-1)

This aliphatic compound lacks an aromatic system:

  • Reactivity : The primary bromide undergoes faster SN2 reactions compared to the benzyl bromide's mixed SN1/SN2 mechanisms.
  • Limitations : Less steric hindrance but lower thermal stability due to the absence of an aromatic ring .

Table 2: Aromatic vs. Aliphatic Bromides

Property 2-Amino-5-fluoro (Aromatic) N-Boc-Bromoethylamine (Aliphatic)
Reaction Mechanism SN1/SN2 SN2
Thermal Stability High Moderate
Solubility Low (non-polar solvents) Moderate (polar solvents)
Key Reactions Alkylation, Grignard Nucleophilic substitutions
References

Deprotection

  • Iodine-Catalyzed Method : Achieves N-Boc deprotection under solvent-free conditions with >90% yield, advantageous for acid-sensitive substrates .
  • TFA Method : Traditional deprotection with trifluoroacetic acid (TFA) offers near-quantitative yields but requires acid-tolerant intermediates .

Biological Activity

2-Amino-5-fluorobenzyl bromide, N-BOC protected, is a synthetic compound characterized by the presence of an amino group, a fluorine atom, and a bromide substituent on a benzyl ring. The N-tert-butoxycarbonyl (N-BOC) protecting group is commonly employed in organic synthesis to stabilize the amine during various chemical reactions. This article delves into the biological activity of this compound, exploring its potential applications and mechanisms of action based on available research.

  • Molecular Formula : C12H15BrFNO2
  • Molar Mass : 304.16 g/mol

Biological Activity Overview

While specific biological activity data for this compound, is limited, compounds with similar structural features often exhibit significant biological properties. These include:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors due to their ability to interact with active sites of enzymes.
  • Receptor Ligands : The structural characteristics suggest that this compound may act as a ligand for various receptors, potentially influencing signaling pathways.

Comparative Analysis of Similar Compounds

The following table summarizes the unique features and potential biological activities of structurally related compounds:

Compound NameMolecular FormulaUnique Features
2-Amino-4-fluorobenzyl bromide, N-BOC protectedC12H15BrFNO2Different position of amino and fluorine groups
4-Amino-3-fluorobenzyl bromide, N-BOC protectedC12H15BrFNO2Similar structure but substitutions reversed
3-Amino-4-fluorobenzyl bromide, N-BOC protectedC12H15BrFNO2Variation in position affecting reactivity
2-Amino-5-fluorobenzyl chlorideC12H14ClFNO2Chlorine instead of bromine affecting reactivity
2-Amino-5-fluorobenzyl iodideC12H15IBrFNO2Iodine substitution leading to different reactivity

The presence of both the amino and fluorine groups in this compound, may facilitate unique interactions with biological targets. Research suggests that:

  • Fluorinated Compounds : These compounds are often explored for enhanced biological activity against bacteria and fungi due to their increased lipophilicity and ability to disrupt cellular membranes.
  • Potential Antimicrobial Activity : Similar fluorinated compounds have demonstrated antibacterial properties against various strains, indicating that 2-Amino-5-fluorobenzyl bromide may also possess such activity .
  • Enzyme Interaction Studies : Investigations into its reactivity with nucleophiles and electrophiles could reveal pathways through which it interacts with biological systems. This could lead to insights into its potential as an enzyme inhibitor or receptor modulator.

Case Studies

Although direct studies on 2-Amino-5-fluorobenzyl bromide are scarce, related research provides valuable insights:

  • Fluorescent Probes Development : A study on N-Boc protected diamine linkers showed that similar compounds could be effectively utilized in developing selective fluorescent probes for biological applications. The deprotection strategies employed could also be relevant for synthesizing derivatives of 2-Amino-5-fluorobenzyl bromide .
  • Antibacterial Activity : Research on bisindole compounds highlighted their antimicrobial effects against multiple bacterial strains. This suggests that derivatives of 2-Amino-5-fluorobenzyl bromide may warrant investigation for similar properties .

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